Cyclocondensation of 2-Aminopyridines: A widely used method involves the reaction of 2-aminopyridines with various three-carbon building blocks, such as α-haloketones, α-haloaldehydes, or α,β-unsaturated carbonyl compounds [, , , , , ]. This approach typically employs acidic conditions and often proceeds through the formation of an intermediate imine, followed by intramolecular cyclization. For example, 2-aminopyridines react with ethyl 2-chloroacetoacetate, followed by hydrolysis, to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids [].
Modifications of Pre-existing Imidazo[1,2-a]pyridines: Existing imidazo[1,2-a]pyridine scaffolds can be further functionalized at various positions to generate diverse 2-methylimidazo[1,2-a]pyridine derivatives. Common modifications include electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions [, ].
Chemical Reactions Analysis
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-a]pyridine core readily undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples [].
Mechanism of Action
Receptor Binding: Many 2-methylimidazo[1,2-a]pyridine derivatives exhibit biological activity by binding to specific receptors, acting as either agonists or antagonists. For instance, certain derivatives demonstrate potent and selective antagonism towards the bradykinin B2 receptor, making them valuable tools in studying inflammatory processes and developing potential treatments for related conditions [, , , , ].
Enzyme Inhibition: 2-Methylimidazo[1,2-a]pyridines can act as enzyme inhibitors, interfering with enzymatic activity crucial for various biological processes. For example, some derivatives demonstrate potent inhibition of PI3K p110α, an enzyme involved in cell growth and survival, highlighting their potential as anticancer agents [].
Applications
Anti-inflammatory agents: Several 2-methylimidazo[1,2-a]pyridine derivatives exhibit potent anti-inflammatory activity, primarily by acting as bradykinin B2 receptor antagonists [, , , , ]. These compounds hold promise for developing novel treatments for inflammatory diseases.
Antiulcer agents: Research has shown that specific 2-methylimidazo[1,2-a]pyridines possess antiulcer properties, potentially by interacting with the gastric proton pump (H+/K+-ATPase) or exhibiting cytoprotective effects [, , ]. These findings suggest their potential use in treating peptic ulcers and related conditions.
Anticancer agents: The identification of 2-methylimidazo[1,2-a]pyridine derivatives as potent PI3K p110α inhibitors highlights their potential as anticancer agents []. By inhibiting this enzyme, these compounds could potentially disrupt cancer cell growth and survival.
Antimicrobial agents: Studies have investigated the antimicrobial properties of 2-methylimidazo[1,2-a]pyridines [, , , ]. While some derivatives have demonstrated moderate activity against specific bacterial and fungal strains, further research is needed to explore their full potential as antimicrobial agents.
Related Compounds
2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acids
Compound Description: These compounds are a series of derivatives of 2-methylimidazo[1,2-a]pyridine, characterized by the presence of a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. They were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.
2-Methylimidazo[1,2-a]pyridine-3-acetic Acids
Compound Description: This is a series of methyl-substituted derivatives of 2-Methylimidazo[1,2-A]pyridine, characterized by the presence of an acetic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. They were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities.
Compound Description: This class of compounds represents a series of non-peptide bradykinin B2 receptor antagonists, characterized by a complex structure featuring a central 2-methylimidazo[1,2-a]pyridine moiety with various substitutions. Notably, they are the first orally active non-peptide antagonists of this receptor. Optimization of this structure led to the development of FR173657 (a clinical candidate) through modifications of the terminal glycine portion and the imidazo[1,2-a]pyridine moiety.
Compound Description: This series represents an advancement in the development of orally active non-peptide bradykinin B2 receptor antagonists. The structural modification involves the introduction of a halogen atom at the 3-position of the imidazo[1,2-a]pyridine ring, along with an 8-[[3-(N-acylglycyl-N-methylamino)-2, 6-dichlorobenzyl]oxy] substituent. This modification aimed to address the species difference in binding affinity between guinea pig and human B2 receptors observed in earlier compounds.
Compound Description: FR167344 is a significant derivative of 2-Methylimidazo[1,2-A]pyridine, identified as the first clinical candidate within the series of non-peptide bradykinin B2 receptor antagonists. It exhibits nanomolar IC50 values for both guinea pig ileum and human A-431 cells (expressing B2 receptors). This compound demonstrates potent in vivo antagonistic activity against bradykinin-induced bronchoconstriction in guinea pigs.
Compound Description: FR173657 represents another important milestone as a potent and selective non-peptide bradykinin B2 receptor antagonist. It emerged from modifying the imidazo[1,2-a]pyridine moiety in previous compounds. FR173657 demonstrates high affinity for the B2 receptor and effectively inhibits bradykinin-induced phosphatidylinositol hydrolysis.
Compound Description: This compound, a derivative of 2-Methylimidazo[1,2-A]pyridine, was central to understanding the relationship between conformation and antiulcer activity. Research suggested that this molecule could adopt either a "folded" or "extended" conformation. Subsequent studies on rigid analogs indicated that the "extended" conformation is crucial for antiulcer activity.
Compound Description: This compound is a rigid tricyclic analog of 3-cyano-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, designed to mimic the "extended" conformation of the latter. Notably, this compound exhibited an antiulcer profile comparable to the prototype, confirming the importance of the "extended" conformation for activity.
Compound Description: 2a, a derivative of 2-Methylimidazo[1,2-A]pyridine, was identified as a novel PI3K p110α inhibitor with an IC50 of 0.67 μM. Subsequent optimization of substituents led to compounds with over 300-fold increased potency in p110α inhibition.
Compound Description: 19c represents a 2-Methylimidazo[1,2-A]pyridine derivative investigated for its potential antiulcer properties. While it did not show significant antisecretory activity, it exhibited notable cytoprotective effects in both ethanol and HCl-induced ulcer models, comparable to the known cytoprotective agent SCH-28080.
Compound Description: CJ-033,466 is a potent and selective 5-HT4 receptor partial agonist, demonstrating superior in vitro and in vivo pharmacological profiles compared to other 5-HT4 agonists. In conscious dogs, CJ-033,466 effectively stimulated gastric antral motility and accelerated gastric emptying in a gastroparesis model.
Compound Description: This series comprises several 3-(2-methylimidazo[1,2-a]pyridine-3-yl)-4-nonsubstituted/substituted-5-mercapto-4H-1,2,4-triazoles synthesized and evaluated alongside the thiazoline derivatives mentioned above for their anticonvulsant potential.
Compound Description: This compound, a derivative of 2-Methylimidazo[1,2-A]pyridine, is patented for its potential use in treating and/or preventing cardiovascular diseases. The patent highlights the preparation methods and potential medical applications of this compound, particularly in the context of pharmaceutical formulations.
3-Hydroxy-2-methylimidazo[1,2-a]pyridine
Compound Description: This compound is a model luciferin compound studied for its bioluminescent properties. Interestingly, it shows biological activity with both Oplophorus and Cypridina luciferases, enzymes involved in bioluminescence reactions in marine organisms. This finding suggests that a pyrazine structure, initially considered essential for activity with Cypridina luciferase, is not an absolute requirement.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bicifadine (DOV-220075) is a nonopioid analgesic. It is an inhibitor of both the norepinephrine and serotonin transporters and an NMDA antagonist with a non-narcotic profile. Bicifadine was shown to have potent analgesic activity in vivo and was chosen for further development for the treatment of pain.
Cimetidine hydrochloride is a hydrochloride. It has a role as an anti-ulcer drug. It contains a cimetidine. See also: Cimetidine Hydrochloride (preferred); Cimetidine (has active moiety).
2-aminosulfonyl-benzoic acid methyl ester is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2. It is a metabolite of the herbicide metsulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a benzoate ester, a sulfonamide and a methyl ester.
2-methoxypropyl acetate(cas 70657-70-4) may occur as an impurity in PGMEA(1-Methoxy-2-propanyl acetate, cas 108-65-6). It causes moderate irritation, significant reduction in body weight development and thymic atrophy in rats as well as pronounced prenatal toxicity in rats.